2-Methyl-6-nitroaniline

Beschreibung

Contextualization within Nitroaniline Chemistry

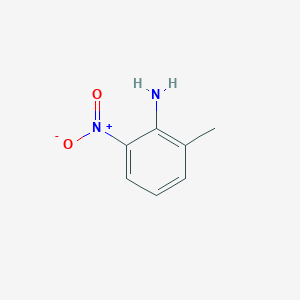

2-Methyl-6-nitroaniline, with the chemical formula C₇H₈N₂O₂, is an aromatic amine derivative. Its structure is characterized by a benzene (B151609) ring substituted with a methyl group and a nitro group ortho to an amino group. This specific arrangement of functional groups—an electron-donating methyl group and an electron-withdrawing nitro group in proximity to the amino group—imparts a unique reactivity profile to the molecule.

Nitroanilines, as a class of compounds, are fundamental building blocks in organic chemistry. The interplay between the amino group and the nitro group on the aromatic ring governs their chemical behavior, making them valuable intermediates. The position of these substituents, as seen in isomers like 2-methyl-4-nitroaniline (B30703), significantly influences the compound's properties and reactivity. researchgate.net The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, while the amino group can be readily diazotized for further transformations. smolecule.com

Significance as a Precursor in Complex Organic Synthesis

The true significance of this compound lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. guidechem.comchemimpex.com Its utility stems from the reactive nature of its amino and nitro functional groups.

A primary application of this compound is in the synthesis of azo dyes. chemimpex.com The amino group can be converted to a diazonium salt, which then couples with other aromatic compounds to form the characteristic azo linkage (-N=N-), the chromophore responsible for the vibrant colors of these dyes.

In the realm of pharmaceuticals, this compound serves as a starting material for the synthesis of various bioactive compounds. guidechem.comchemimpex.com For instance, it is a key intermediate in the synthesis of certain heterocyclic compounds, such as 7-nitroindazole (B13768). guidechem.com 7-Nitroindazole and its derivatives are of research interest due to their selective inhibition of neuronal nitric oxide synthase, suggesting potential therapeutic applications. guidechem.com The compound is also a known impurity and intermediate in the synthesis of the drug Telmisartan. japsonline.com Furthermore, derivatives of this compound have been explored for their potential as anti-inflammatory agents.

The synthesis of 2-amino-6-methylbenzoic acid, another valuable fine chemical intermediate, also utilizes this compound as a starting material. guidechem.com This transformation typically involves diazotization of the amino group, conversion to a cyano group, followed by hydrolysis to a carboxylic acid and subsequent reduction of the nitro group. guidechem.com

Historical Perspectives on its Discovery and Early Research Applications

The history of this compound is intrinsically linked to the development of synthetic dyes in the 19th century. The discovery of mauveine by William Henry Perkin in 1856 from impure aniline (B41778), which contained toluidine, sparked a revolution in the chemical industry. britannica.com Subsequent research by chemists like August Wilhelm von Hofmann demonstrated that the presence of toluidine (methylaniline) was crucial for the formation of many of these early synthetic dyes, such as fuchsine. britannica.com

The synthesis of nitroanilines, including this compound, became a critical area of study to provide the necessary intermediates for this burgeoning industry. The traditional and still widely used method for producing this compound involves the nitration of o-toluidine (B26562) (2-methylaniline). researchgate.net This process, however, typically yields a mixture of isomers, primarily this compound and 2-methyl-4-nitroaniline, necessitating separation steps. researchgate.net

Early synthetic strategies often involved a one-pot acetylation and nitration of 2-methylaniline, which proved difficult to control. researchgate.net To improve yields and purity, a two-step process was developed, involving the protection of the amine group through acetylation, followed by a more controlled nitration and subsequent hydrolysis to remove the acetyl group. researchgate.net This improved methodology allowed for better temperature control and reduced the formation of undesired by-products.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | smolecule.com |

| Molecular Weight | 152.15 g/mol | smolecule.com |

| Appearance | Orange-yellow prisms or brown granular powder | smolecule.com |

| Melting Point | 93-96 °C | sigmaaldrich.com |

| Boiling Point | 124 °C at 1 mmHg | fluorochem.co.uk |

| Water Solubility | <0.1 g/100 mL at 23 °C | chemicalbook.com |

| Density | ~1.19 g/cm³ | smolecule.comfluorochem.co.uk |

Synthetic Routes to this compound

| Starting Material | Reagents | Key Steps | Yield | Source |

| 2-Methylaniline (o-toluidine) | Acetic acid, Mixed acid (HNO₃/H₂SO₄), HCl | Acetylation, Nitration, Hydrolysis | 59.7% | guidechem.com |

| 2-Methylaniline (o-toluidine) | Acetic anhydride (B1165640), Mixed acid (HNO₃/H₂SO₄), HCl | Acetylation, Nitration, Hydrolysis | 59.4% | researchgate.net |

| 2-Aminotoluene-5-sulfonic acid | Acetic acid, Zinc oxide, Nitric acid, HCl | Acetylation, Nitration, Hydrolysis | 82.0% | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMRHMPITHLLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025631 | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992), Orange-yellow or brown solid; [CAMEO] Dark red solid; [EC: SCCNFP] Dark red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.19 at 212 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

570-24-1, 60999-18-0 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methyl-6-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-methyl-ar-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060999180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUP165YKBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

199 to 205 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Optimization for 2 Methyl 6 Nitroaniline

Traditional and Classical Synthetic Routes

Nitration of 2-Methylaniline (o-Toluidine) and Regioselectivity Studies

Direct nitration of 2-methylaniline using a mixture of nitric and sulfuric acids is the most direct method. However, this approach is often complicated by a lack of control over the exothermic reaction and the formation of multiple isomers, primarily the 2-methyl-4-nitroaniline (B30703) and dinitro derivatives. The amino group of o-toluidine (B26562) is highly activating and directs electrophilic substitution to the ortho and para positions. The presence of the methyl group further influences the position of nitration.

To overcome the challenges of direct nitration and improve the yield of the desired 2-methyl-6-nitroaniline isomer, a common strategy involves the protection of the highly reactive amino group via acetylation. google.com This two-step process begins with the treatment of 2-methylaniline with acetic anhydride (B1165640) to form the more stable 2-methylacetanilide. This intermediate is then subjected to nitration. The acetyl group moderates the activating effect of the amine, allowing for more controlled introduction of the nitro group. Following nitration, the acetyl group is removed by hydrolysis, typically with an acid, to yield the final product. researchgate.netgoogle.com This protection strategy significantly enhances the regioselectivity of the nitration step.

A study detailed a two-part synthesis where the acetylation and nitration steps were separated to allow for better temperature control during nitration. researchgate.netenergetic-materials.org.cn This method resulted in a product with a purity of up to 99.68% and a yield of 59.4%. researchgate.netenergetic-materials.org.cn

The ratio of this compound to its isomer, 2-methyl-4-nitroaniline, is highly dependent on the reaction conditions. researchgate.net Key factors influencing the isomer distribution include:

Temperature: Careful temperature control is crucial. Maintaining the nitration temperature between 0–5°C helps to minimize the formation of undesired isomers. Uncontrolled exothermic reactions can lead to an increase in by-products. energetic-materials.org.cn

Nitrating Agent: The choice and concentration of the nitrating agent play a significant role. Mixed acids (HNO₃/H₂SO₄) are commonly employed. researchgate.net The ratio of these acids can affect the outcome of the reaction.

Protecting Group: The nature of the protecting group on the amine can influence regioselectivity. Studies have shown that the resonance effect of an N-acetyl group is a dominant factor in directing the substitution, favoring ortho and para products. scribd.comulisboa.pt

The traditional production method often results in a mixture of this compound and 2-methyl-4-nitroaniline. researchgate.net A simple method for their separation involves obtaining a hydrochloride mixture of the two isomers after acetylation-protected nitration and deacetylation. This compound can be isolated by direct dissociation with water, achieving a yield of 59.7%, while the mother liquor can be treated with ammonia (B1221849) water to obtain 2-methyl-4-nitroaniline with a yield of 31.6%. guidechem.com

Table 1: Comparison of Nitration Methods for o-Toluidine Derivatives

| Method | Reagents | Key Conditions | Product(s) | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Direct Nitration | HNO₃/H₂SO₄ | 20–30°C (can exotherm to 50°C) | Mixture of 2-methyl-4-nitroaniline and dinitro derivatives | Lower | Requires extensive purification | |

| Acetylation-Protected Nitration | 1. Acetic anhydride2. HNO₃/H₂SO₄3. NaOH (hydrolysis) | Nitration at 0–5°C | This compound | 59.4% | 99.68% | energetic-materials.org.cn |

Optimization of multi-step syntheses focuses on maximizing the yield and purity of the final product. In the acetylation-protected nitration of 2-methylaniline, key optimization parameters include the precise control of reaction temperature and the molar ratio of reactants. Post-synthesis purification techniques such as steam distillation and recrystallization from solvents like ethanol (B145695) are employed to achieve high purity. Steam distillation is effective in removing unreacted starting materials and low-boiling by-products. One optimized process reported a final yield of 59.4% with a purity of 99.68%. Another method involving hydrolysis with hydrochloric acid reported a yield of 82.0% and a purity of 98.2%. chemicalbook.com

Diazotization and Subsequent Transformations

In another example, this compound reacts with sodium nitrite (B80452) and acetic acid at room temperature to produce 7-nitroindazole (B13768) with a high yield of 97%. guidechem.com Diazotization of this compound followed by hydrolysis is also a method to produce 2-methyl-6-nitrophenol (B87177), reportedly achieving a 74% yield with greater than 98% purity.

Mechanistic Elucidation of Established Synthetic Pathways

The nitration of aromatic compounds like o-toluidine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. scribd.com The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid catalyst like sulfuric acid. ulisboa.ptnih.gov

The mechanism of electrophilic aromatic nitration has been a subject of extensive study and is understood to potentially involve several intermediates. researchgate.net A modern concept suggests the formation of an initial unoriented π-complex between the nitronium ion and the aromatic ring, which can explain the low substrate selectivity but high positional selectivity observed in some nitration reactions. researchgate.net This is followed by a single-electron transfer (SET) to form a radical cation-molecule pair, which then collapses to the more stable σ-complex, or arenium ion. researchgate.net

In the case of o-toluidine, the presence of the activating amino (or acetylamino) and methyl groups directs the incoming electrophile. The +R effect (resonance) of the acetylamino group is generally considered more influential than the +I effect (inductive) of the methyl group in controlling regioselectivity. ulisboa.pt This leads to the preferential formation of ortho and para substituted products. ulisboa.pt However, for o-toluidine derivatives, the interplay between the electronic effects of both substituents is more complex compared to its meta and para isomers. ulisboa.pt

Novel and Advanced Synthetic Approaches

Novel synthetic strategies for this compound focus on improving efficiency, safety, and environmental sustainability. These advanced methods leverage catalysis, green chemistry principles, and continuous production technologies to overcome the limitations of traditional synthetic routes, such as poor regioselectivity and harsh reaction conditions.

Catalyst-assisted synthesis offers a promising avenue for enhancing the production of nitroaromatic compounds. While specific research on nanocatalysts for the direct synthesis of this compound is emerging, related studies demonstrate the potential of this technology. For instance, in the synthesis of the structurally similar 2-methyl-6-nitroquinoline, the use of 40 nm silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst has shown significant improvements. nih.gov This nanocatalyst doubled the reaction yield and reduced the reaction time from 110 minutes to 80 minutes. nih.gov The mechanism suggests that the acidic surface of the silica (B1680970) coating helps stabilize unstable intermediates, thereby enhancing the reaction rate and yield. nih.gov

Other research has focused on the direct synthesis of benzimidazoles from 2-nitroaniline (B44862) and ethanol, a process involving reduction of the nitro group and cyclization. mdpi.com A multifunctional heterogeneous catalyst, Cu-Pd/γ-Al₂O₃, has been shown to be effective. mdpi.comresearchgate.net The addition of Magnesium (Mg) to this catalyst significantly improves its activity, achieving a 98.8% yield of 2-methylbenzimidazole (B154957) with the complete conversion of 2-nitroaniline within six hours. mdpi.com The enhanced performance is attributed to the synergistic interaction between Palladium (Pd) and Copper (Cu), which forms a CuPd alloy that serves as the active site. mdpi.com

Furthermore, smart nanocatalysts have been developed for the catalytic reduction of 2-Nitroaniline (2-NA), a key reaction type. bohrium.com A core-shell hybrid nanocatalyst, consisting of silver nanoparticles coated with a temperature-responsive polymer (AgNPs@PNIPAM-AAc HNGs), has been utilized. bohrium.com This system achieved 100% reduction of 2-NA under optimized conditions. bohrium.com

Table 1: Performance of Catalysts in Related Nitro-Compound Syntheses

| Catalyst | Target Compound | Key Findings | Reference |

| Fe₃O₄@SiO₂ Nanoparticles | 2-Methyl-6-nitroquinoline | Yield doubled; reaction time reduced from 110 to 80 mins. nih.gov | nih.gov |

| Mg-modified Cu-Pd/γ-Al₂O₃ | 2-Methylbenzimidazole (from 2-nitroaniline) | 98.8% yield; 100% conversion of 2-nitroaniline in 6 hours. mdpi.com | mdpi.com |

| AgNPs@PNIPAM-AAc HNGs | 2-Phenylenediamine (from 2-Nitroaniline) | 100% reduction with an apparent rate constant of 2.583 min⁻¹. bohrium.com | bohrium.com |

| [IMes]₂ReOBr₃/PhSiH₃ | Substituted Anilines (from Nitroarenes) | High turnover numbers (TON) and turnover frequencies (TOF) under microwave irradiation. uzh.ch | uzh.ch |

Green chemistry principles are increasingly being applied to the synthesis of nitroanilines to minimize environmental impact. These approaches include the use of microwave irradiation, solvent-free conditions, and environmentally benign catalysts.

Microwave-assisted reduction of aromatic nitro compounds represents a significant green advancement. uzh.ch Using novel oxo-rhenium complexes as catalysts, this method dramatically reduces reaction times compared to conventional heating. uzh.ch For the reduction of a mixture of 2-methyl-3-nitroaniline (B147196) and this compound, a 90% conversion was achieved in just 60 minutes under microwave irradiation. uzh.ch

Another green strategy involves the use of nanocatalysts synthesized via green methods. Silver nanoparticles (Ag(0) NPs) synthesized using the antibiotic ceftriaxone (B1232239) as both a reducing and capping agent have demonstrated tremendous catalytic activity for the reduction of hazardous chemicals, including 6-methyl-2-nitroaniline. researchgate.net The conversion of the nitro group to an amino group was confirmed to occur within two minutes. researchgate.net

Furthermore, research into the synthesis of related compounds, such as benzimidazoles from 2-nitroanilines, has explored solvent-free conditions. jksus.org Cobalt- or iron-catalyzed redox condensation of 2-nitroanilines with benzylamines has been carried out at 120 °C under solvent-free conditions, affording the product in reasonable yields. jksus.org

Flow chemistry and continuous production methods offer significant advantages for nitration reactions, which are typically fast and highly exothermic. beilstein-journals.org The use of microreactors or tubular reactors enhances heat dissipation and process control, leading to improved safety, higher yields, and better selectivity compared to batch processes. beilstein-journals.org

Recent advancements have demonstrated the use of continuous flow reactors for nitration, which can enhance heat management and shorten reaction times. For example, microreactors have achieved 98% conversion in as little as 10 minutes at 25°C, effectively minimizing product decomposition.

The development of a telescoped continuous flow process for the acetylation and subsequent nitration of 4-fluoro-2-methoxyaniline (B49241) to produce a key intermediate for the drug osimertinib (B560133) highlights the industrial potential of this technology. acs.org The process was optimized to achieve a high yield (>99%) with a residence time of just 30 seconds by heating the reactor to 80 °C. acs.org This demonstrates that increasing the reaction temperature in a controlled flow environment can drastically improve the space-time yield. acs.org The laboratory-scale flow process was successfully operated to afford the target molecule in an 82% isolated yield over the two steps. acs.org These findings are directly applicable to the synthesis of this compound, suggesting that continuous flow methods can provide a safer, more efficient, and scalable manufacturing route.

Purification and Separation Techniques for this compound Isomers

The synthesis of this compound, particularly through the nitration of 2-toluidine, often results in an isomeric mixture containing 2-methyl-4-nitroaniline. researchgate.net The effective separation and purification of the desired this compound isomer are critical for obtaining a high-purity product.

Crystallization is a primary technique for separating isomers of methyl-nitroaniline. The separation is based on the different solubilities of the isomers in a given solvent system. The solid-liquid phase equilibria for the ternary system of 2-methyl-4-nitroaniline, this compound, and ethyl acetate (B1210297) have been studied experimentally to provide a foundation for separation process design. researchgate.net

Based on solubility data, isothermal phase diagrams can be constructed. researchgate.net Studies show that at a given temperature, two pure solid phases are formed, corresponding to pure 2-methyl-4-nitroaniline and pure this compound. researchgate.net The crystallization region of 2-methyl-4-nitroaniline is consistently larger than that of this compound at a fixed temperature, and the crystallization regions for both pure isomers increase as the temperature decreases. researchgate.net This data allows for the optimization of a fractional crystallization process to isolate the target isomer. Recrystallization using ethanol or ethanol/water mixtures is also an effective method for yielding high-purity crystals of this compound. ulisboa.pt

Table 2: Solid-Liquid Equilibrium Data for Methyl-Nitroaniline Isomers in Ethyl Acetate at 293.15 K

| Point | Liquid Phase Composition (Mass Fraction) | Solid Phase |

| 2-Methyl-4-nitroaniline | This compound | |

| A | 0.1645 | 0.0000 |

| E | 0.1033 | 0.2241 |

| C | 0.0000 | 0.2987 |

| Data derived from graphical representations in scientific literature. researchgate.net |

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis and purification of this compound and its isomers. sielc.com

Reverse-phase (RP) HPLC is commonly used for this separation. sielc.com A method using a C18 column can effectively separate this compound from isomers like 2-methyl-4-nitroaniline. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid like phosphoric acid added to improve peak shape. sielc.com For applications compatible with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid such as formic acid. sielc.com

UPLC, which utilizes columns with smaller particle sizes (e.g., sub-2 µm), offers a significant advantage in terms of speed and resolution over traditional HPLC, making it suitable for fast analytical applications. sielc.commolnar-institute.com These liquid chromatography methods are scalable and can be adapted for preparative separations to isolate impurities or purify the final product. sielc.com

Table 3: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18 or Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile / Water (e.g., 70:30 v/v) with Phosphoric or Formic Acid | sielc.com |

| Flow Rate | ~1.0 mL/min | |

| Column Temperature | 25°C - 30°C | sci-hub.se |

| Detection | UV | sci-hub.se |

Chromatographic Purification Methods (e.g., HPLC, UPLC)

Method Development for Analytical and Preparative Scale

The development of robust analytical methods is crucial for the quantification and purification of this compound, particularly when it is present as a potential genotoxic impurity in active pharmaceutical ingredients (APIs) like Telmisartan. japsonline.com A sensitive Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method has been developed for its determination at trace levels. japsonline.comjapsonline.com This method employs a mass spectrometer in selective ion monitoring (SIM) mode, which offers greater sensitivity and specificity compared to conventional HPLC-UV detection. japsonline.com In SIM mode, the this compound is monitored by its characteristic molecular ion, which appears at an m/z of 170.2, corresponding to the [M+NH₄]⁺ adduct. japsonline.comjapsonline.com

The specificity of the developed LC-MS/MS method is demonstrated by the retention time of this compound at approximately 5.5 minutes under the defined chromatographic conditions. japsonline.com The method has been validated according to International Conference on Harmonization (ICH) guidelines, establishing its reliability for quality control purposes. japsonline.com The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.05 µg/ml and 0.1 µg/ml, respectively, highlighting the method's capability to detect the impurity at very low concentrations. japsonline.comjapsonline.com

Furthermore, liquid chromatography methods developed for this compound are designed to be scalable. This allows the same fundamental principles to be applied not only for analytical quantification but also for preparative separation, enabling the isolation of the compound for further studies or to purify a final product. sielc.com

Optimization of Mobile Phase and Column Chemistry

The successful separation and quantification of this compound heavily rely on the meticulous optimization of the chromatographic system, specifically the column chemistry and the mobile phase composition. japsonline.com

For the analysis of this compound, a LiChrospher 100 RP-18 column with dimensions of 100 mm × 4.6 mm and a particle size of 5.0 µm has proven effective. japsonline.comjapsonline.com This type of reversed-phase (RP) column is suitable for separating non-polar to moderately polar compounds. In other analyses, Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, has also been utilized. sielc.com

During method development, both isocratic and gradient elution modes were explored. japsonline.com A variety of mobile phase compositions were investigated to achieve a satisfactory response and good resolution for this compound, especially when separating it from the API Telmisartan. japsonline.com These combinations included different acids and buffers, such as 0.1% formic acid, 0.1% acetic acid, ammonium (B1175870) formate, and ammonium acetate, paired with organic solvents like acetonitrile and methanol (B129727). japsonline.com

Ultimately, a gradient elution technique was selected for optimal performance. The mobile phase consists of two components: Mobile Phase A, a 0.01 M ammonium acetate buffer, and Mobile Phase B, acetonitrile. japsonline.comjapsonline.com The gradient program systematically increases the proportion of acetonitrile over time, ensuring efficient elution and separation of the target analyte. japsonline.comjapsonline.com Another simple reverse-phase HPLC method uses a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. sielc.com

The table below details the optimized gradient program used in the LC-MS/MS method for this compound determination. japsonline.comjapsonline.com

| Time (minutes) | Mobile Phase B (Acetonitrile) % |

|---|---|

| 0 | 5 |

| 2.50 | 15 |

| 5.00 | 30 |

| 10.00 | 50 |

| 15.00 | 95 |

| 20.00 | 95 |

Solid-Liquid Phase Equilibria Studies for Mixture Separation

The synthesis of this compound often results in an isomeric mixture, primarily containing 2-Methyl-4-nitroaniline as a by-product. researchgate.net The separation of these isomers is essential for obtaining a pure product and is often achieved through solvent crystallization. researchgate.netresearchgate.net The foundation for designing an effective crystallization-based separation process lies in understanding the solid-liquid phase equilibria (SLE) of the system. researchgate.netresearcher.life

Experimental studies have been conducted to determine the SLE for the ternary system of 2-Methyl-4-nitroaniline + this compound + Ethyl Acetate at various temperatures (293.15 K, 303.15 K, and 313.15 K) under atmospheric pressure. researchgate.netresearcher.life Based on the solubility data, isothermal phase diagrams were constructed. These diagrams reveal two distinct crystallization regions corresponding to pure 2-Methyl-4-nitroaniline and pure this compound, a finding confirmed by Schreinemakers' wet residue method and X-ray powder diffraction. researchgate.netresearcher.life

A key finding from these studies is that the crystallization region of 2-Methyl-4-nitroaniline is larger than that of this compound at a given temperature. researchgate.netresearchgate.netresearcher.life This indicates differences in their solubilities, which can be exploited for separation. The solubility data were correlated with thermodynamic models like the NRTL and Wilson models, which can be used to predict phase behavior and optimize separation process conditions. researchgate.netresearcher.life

Knowledge of the solubility of this compound in various pure solvents is also critical for its purification. nist.gov The solubility has been determined in ten different organic solvents at temperatures ranging from 278.15 K to 313.15 K. researchgate.netnist.gov The dissolution process was found to be endothermic in all cases. nist.gov This solubility data is invaluable for selecting appropriate solvents for crystallization processes aimed at separating isomeric mixtures. nist.gov

The mole fraction solubility of this compound in various solvents at 298.15 K (25 °C) is presented below.

| Solvent | Mole Fraction Solubility (x₁) at 298.15 K |

|---|---|

| 1,4-Dioxane | 0.2521 |

| Acetone | 0.1986 |

| Ethyl Acetate | 0.1611 |

| Acetonitrile | 0.1068 |

| Toluene | 0.05796 |

| n-Propanol | 0.02421 |

| Ethanol | 0.02241 |

| Isopropanol | 0.01962 |

| Methanol | 0.01691 |

| Cyclohexane | 0.002621 |

Note: Solubility data extracted from graphical representations in the cited literature and may be approximate. For precise values, refer to the original publication.

Molecular Structure, Conformation, and Intermolecular Interactions of 2 Methyl 6 Nitroaniline

Crystallographic Analysis and Polymorphism

The three-dimensional arrangement of 2-Methyl-6-nitroaniline in the crystalline state has been extensively studied, revealing fascinating insights into its structural behavior. These investigations have not only elucidated the primary molecular structure but also uncovered the existence of multiple crystalline forms, a phenomenon known as polymorphism.

Single-Crystal X-ray Diffraction Studies of this compound and its Salts

Theoretical calculations have complemented these experimental findings. For the isolated 2-methyl-6-nitroanilinium (H2m6na⁺) cation, the energy barrier for the rotation of the nitro group has been calculated to be 11.6 kcal mol⁻¹, which is significantly higher than that for the 2-chloro-4-nitroanilinium cation (4.6 kcal mol⁻¹), indicating greater steric hindrance in the former. researchgate.netmdpi.com

Analysis of Hydrogen-Bonding Networks and Supramolecular Architectures

Hydrogen bonds are the dominant intermolecular interactions in the crystals of this compound and its salts, playing a pivotal role in the formation of their supramolecular architectures. researchgate.net

In its polymorphic forms, this compound exhibits distinct hydrogen-bonding patterns. One polymorph features N–H···O hydrogen bonds that create linear V-shaped chains. researchgate.net This is in contrast to the helical chain arrangement observed in another form. researchgate.net

The salts of this compound display a rich variety of hydrogen-bonding networks with different dimensionalities. researchgate.netiucr.org These networks are primarily formed between the ammonium (B1175870) group (N-H⁺) and the respective anions. researchgate.net For example, the hydrogen-bonding networks in its salts can be zero-dimensional, one-dimensional, or two-dimensional. researchgate.netiucr.org

The intricate hydrogen-bonding patterns in the crystals of this compound and its salts have been systematically analyzed using graph-set theory. researchgate.net This approach provides a standardized nomenclature for describing the motifs formed by hydrogen bonds. For instance, the analysis of various nitroaniline salts, including those of this compound, has utilized mathematical relationships between graph-set descriptors for comparative purposes. researchgate.net This method allows for a detailed understanding and classification of the complex hydrogen-bonding networks, such as the R²₂(8) rings observed in some related structures.

In the salts of this compound, the ammonium and nitro groups are key players in directing the intermolecular interactions. The protonated amino (ammonium) group acts as a strong hydrogen-bond donor, forming robust interactions with the anions. researchgate.net These N-H⁺···Anion hydrogen bonds are the most significant interactions, dictating the primary structure of the supramolecular networks. researchgate.net

Hirshfeld Surface Analysis for Weak Interactions (e.g., C-H...O(NO2), NO2...π(Ar), O(NO2)...π(NO2))

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method has been applied to the salts of this compound to elucidate the nature and prevalence of weaker, non-covalent contacts. researchgate.net

The analysis reveals that the nitro group is a dominant participant in these weak interactions. researchgate.net Specifically, interactions such as C-H···O(NO₂), NO₂···π(Ar) (where the nitro group interacts with the aromatic ring of a neighboring molecule), and O(NO₂)···π(NO₂) (interactions between nitro groups) have been identified. researchgate.net These interactions, though individually weak, collectively contribute significantly to the cohesion and stability of the crystal structure. In related nitroaniline compounds, O···H contacts have been shown to constitute a major percentage of the intermolecular interactions. iucr.org

Investigation of Polymorphic Forms and their Structural Distinctions

This compound is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct crystal structures and physical properties. soton.ac.uk At least two polymorphs, designated as Form 1 and Form 2, have been identified. soton.ac.uk

Form 1 is characterized by a herringbone structure, which is typical when π-π stacking interactions between the aromatic rings play a significant role in the molecular arrangement. soton.ac.uk In this form, two molecules are oriented to form a 'dimer' through weak hydrogen bridging between the NH₂ group of one molecule and the NO₂ group of another. soton.ac.uk The molecules are offset rather than being stacked directly on top of each other, likely due to steric hindrance from the functional groups. soton.ac.uk The distance between the aromatic rings of the stacked molecules is approximately 3.5 Å. soton.ac.uk

A newer polymorph has been identified that crystallizes with two molecules in the asymmetric unit (Z′ = 2) in the P2₁/c space group. researchgate.netresearchgate.net The different N–H···O hydrogen-bonding synthons in this polymorph lead to the formation of linear V-shaped chains, which contrasts with the helical chain arrangement found in the previously known form where Z′ = 1. researchgate.netresearchgate.net The formation of these polymorphs can be influenced by the solvent used during crystallization. soton.ac.uk For example, Form 1 has been crystallized from a variety of solvents including ethanol (B145695), propan-2-ol, acetone, and acetonitrile (B52724). soton.ac.uk

Vibrational Spectroscopy for Conformational and Interaction Analysis

Vibrational spectroscopy serves as a powerful tool for probing the molecular structure, conformation, and the nature of intermolecular forces within this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy

The vibrational modes of this compound have been characterized using both Infrared (IR) and Raman spectroscopy. iucr.org These techniques confirm the presence of the compound's key functional groups. The IR spectrum distinctly shows bands corresponding to the amine (-NH₂) group, typically around 3400 cm⁻¹, and the nitro (-NO₂) group, near 1520 cm⁻¹. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound. nist.gov

Spectroscopic data for various salts of this compound, such as the bromide, triiodide, and hydrogen sulfate (B86663) salts, have been obtained through room temperature FT-IR and FT-Raman measurements, providing a basis for detailed analysis of intermolecular interactions. iucr.org

Characteristic IR Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amine (-NH₂) | ~3400 | N-H Stretching |

| Nitro (-NO₂) | ~1520 | Asymmetric Stretching |

Correlation of Spectroscopic Bands (e.g., νsNO₂) with Intermolecular Interactions

The frequency of specific vibrational bands, particularly the symmetric stretching vibration of the nitro group (νsNO₂), is highly sensitive to the molecular environment. researchgate.net Studies on a series of 2-methyl-6-nitroanilinium (H₂m6na⁺) salts have shown a direct correlation between the νsNO₂ frequency and the type of intermolecular interactions the nitro group is involved in. researchgate.netresearchgate.net

Analysis of the IR and Raman spectra of these salts allowed for an assessment of the shift in the νsNO₂ band. researchgate.netresearchgate.net The observed sequence for the band shift is: (H₂m6na)I₃ < (H₂m6na)HSO₄ < (H₂m6na)Br. researchgate.net This shift indicates that the nitro group plays a dominant role in weak interactions, such as C-H···O(NO₂) hydrogen bonds and NO₂···π(Ar) interactions, which vary depending on the counter-ion in the crystal structure. researchgate.net

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide deep insights into the molecular properties of this compound, complementing experimental findings.

Quantum-Chemical Calculations (e.g., DFT, rPES)

Quantum-chemical calculations, including Density Functional Theory (DFT) and relaxed potential energy surface (rPES) scans, have been employed to model the structure and energetics of this compound. researchgate.netglobalauthorid.com These calculations are crucial for interpreting vibrational spectra and understanding conformational preferences. elixirpublishers.comsci-hub.se For instance, DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to predict optimized geometries and harmonic vibrational frequencies. sci-hub.se

Energy Barriers for Rotational Conformations of Functional Groups (Nitro, Amine)

The rotation of the nitro and amine functional groups relative to the benzene (B151609) ring is a key conformational dynamic. Theoretical calculations of the relaxed potential energy surface (rPES) have been used to determine the energy barriers for these rotations. researchgate.net

For the isolated 2-methyl-6-nitroanilinium cation (H₂m6na⁺), the calculated energy barrier for the rotation of the nitro group is 11.6 kcal/mol. researchgate.net This relatively high barrier suggests a significant degree of conjugation between the nitro group and the aromatic ring, which favors a planar conformation. scispace.com The rotation of the ammonium group has also been studied, revealing the energetic landscape that governs its orientation. researchgate.net

Calculated Rotational Energy Barriers for 2-Methyl-6-nitroanilinium Cation

| Functional Group | Calculated Energy Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| Nitro Group (-NO₂) | 11.6 | rPES | researchgate.net |

Analysis of Intramolecular Charge Transfer and its Relation to Molecular Geometry

The electronic structure of this compound is characterized by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, mediated by the π-system of the benzene ring. aps.org This ICT is fundamental to its chemical and physical properties.

The molecular geometry is intrinsically linked to the efficiency of this charge transfer. For optimal ICT, a planar structure is generally favored, as it maximizes the overlap between the p-orbitals of the functional groups and the aromatic ring. scispace.com However, steric hindrance, such as that caused by the ortho-methyl group, can lead to twisting of the functional groups, potentially altering the extent of charge transfer. acs.org In related nitroaniline compounds, computational studies have shown that band-edge excitation can cause a shift in charge density from the benzene ring to the nitro group. aps.org The interplay between the amino donor, nitro acceptor, and the π-system creates a significant molecular dipole moment, which is enhanced upon crystallization due to intermolecular interactions. core.ac.ukacs.org

Molecular Dynamics Simulations of this compound in Various Environments

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the dynamic behavior of closely related nitroaniline compounds, such as p-nitroaniline (PNA), has been investigated, providing a framework for understanding the potential dynamics of this compound.

MD simulations are powerful computational tools used to study the motion of atoms and molecules over time. brown.edu These simulations can reveal crucial information about conformational changes, solvation processes, and intermolecular interactions in different environments. For instance, Born-Oppenheimer molecular dynamics (BOMD) studies on PNA in water and supercritical CO2 have provided insights into hydrogen bonding, electronic absorption spectra, and the influence of the solvent on the molecule's structure and dynamics. nih.govacs.org

A study on PNA in water revealed that hydrogen bonding between the nitro and amino groups with water molecules leads to significant shifts in vibrational frequencies. nih.gov Similarly, simulations of PNA in supercritical CO2 highlighted the role of Lewis acid-base interactions in the solution's structure. acs.org The dynamics of deuterated p-nitroaniline have also been examined in the micropores of aluminophosphate, showing that the molecule's motion is influenced by guest-guest interactions and the confined environment. nih.gov

For a molecule like this compound, MD simulations could elucidate:

The rotational dynamics of the methyl and nitro groups and how these motions are affected by the surrounding solvent or crystal lattice.

The stability and dynamics of intramolecular hydrogen bonds between the amino and nitro groups.

The nature of solvation shells in various solvents, which is crucial for understanding its solubility and reactivity. For example, a study on N-methyl-p-nitroaniline investigated the hydration structure, finding that water molecules are distributed parallel to the plane of the aromatic ring around the functional groups. aip.org

The energetics and pathways of conformational changes.

These types of computational studies are essential for interpreting experimental data and for designing new materials with specific properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the characteristics of new or untested derivatives.

Both Artificial Neural Networks (ANN) and Multiple Linear Regression (MLR) are prominent techniques in QSAR/QSPR studies. MLR creates a linear equation to describe the relationship between molecular descriptors and the property of interest, while ANNs, inspired by the human brain, can model more complex, non-linear relationships. nist.govresearchgate.net

A comparative study on the acute toxicity of 69 benzene derivatives, including this compound, to the fathead minnow (Pimephales promelas) utilized both Recursive Neural Networks (RNN), a type of ANN, and MLR. acs.org The goal was to develop models for predicting the 96-hour lethal concentration (LC50). The study highlighted that while MLR provides simpler and more physically interpretable models, RNNs can capture more complex structure-activity relationships without the a priori need for specific molecular descriptor definitions. acs.org

In such studies, various molecular descriptors are calculated to quantify different aspects of the molecular structure. For a set of benzene derivatives, these can include topological indices, which describe the connectivity of the molecule. acs.org The performance of these models is evaluated using statistical parameters like the squared correlation coefficient (R²) and the standard error of the estimate.

Below is a table showing the experimental and calculated toxicity values for this compound and some related compounds from a QSAR study, illustrating the predictive capabilities of these models.

| Compound | Experimental -log(LC50) | Calculated -log(LC50) (RNN) | Calculated -log(LC50) (MLR) |

| This compound | 3.80 | 3.63 | 3.72 |

| 2-Methyl-3-nitroaniline (B147196) | 3.48 | 3.64 | 3.66 |

| 2-Methyl-4-nitroaniline (B30703) | 3.24 | 3.71 | 3.85 |

| 4-Methyl-2-nitroaniline | 3.79 | 3.98 | 3.89 |

| 1,2-Dinitrobenzene | 5.45 | 4.94 | 4.95 |

| Data sourced from a study on the acute toxicity of benzene derivatives. acs.org |

These predictive models are crucial in environmental toxicology and drug design, allowing for the screening of large numbers of compounds for potential activity or toxicity, thereby reducing the need for extensive experimental testing. researchgate.net

Studies on C-H…π Interactions and π-π Stacking in Related Compounds

The crystal packing and supramolecular assembly of this compound and its derivatives are significantly influenced by weak intermolecular interactions, including C-H…π interactions and π-π stacking.

π-π Stacking: This interaction occurs between the aromatic rings of adjacent molecules. In many nitroaniline derivatives, π-π stacking is a dominant feature of the crystal structure. aip.org For 2,3-dimethyl-6-nitroaniline, a closely related compound, intermolecular π-π stacking interactions are present and contribute to the formation of a three-dimensional network. aip.org The stacking can be of different types, such as face-to-face or offset, and the specific geometry is influenced by other substituents on the ring. The energy of these interactions can be significant, with calculations for some aromatic systems showing them to be mildly strong. nih.gov

Quantum mechanical calculations have been employed to study the intermolecular non-covalent interactions in a series of aminonitromethylbenzenes, which included this compound. aip.org These theoretical studies help to quantify the strength and nature of these weak interactions, providing a deeper understanding of the forces that govern the solid-state structure of these compounds.

Below is a summary table of key intermolecular interactions found in related nitroaniline compounds.

| Compound Family | Dominant Intermolecular Interactions |

| Nitroanilines | N-H···O hydrogen bonds, C-H···O interactions, C-H···π interactions, π-π stacking. aip.orgacs.org |

| 2,3-dimethyl-6-nitroaniline | Intramolecular N-H···O hydrogen bond, intermolecular C-H···π and π-π stacking. aip.org |

| 2-methylbenzene-1,6-diamine | N-H···N hydrogen bonds, C-H···π and N-H···π interactions. aip.org |

The interplay of these weak interactions is crucial in determining the polymorphism of these compounds, which in turn affects their physical properties like solubility and melting point.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 6 Nitroaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. In 2-methyl-6-nitroaniline, the rate and regioselectivity of these reactions are influenced by the electronic effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. Conversely, the nitro group is a strong deactivating group and a meta-director because of its electron-withdrawing nature. The methyl group is a weakly activating ortho-, para-director.

In this compound, the directing effects of the substituents are in opposition. The strong activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the nitro group at position 6 and the methyl group at position 2 provide significant steric hindrance, which can influence the final product distribution. rsc.orgulisboa.pt For instance, in nitration reactions, while the amino group directs incoming electrophiles, the presence of the nitro group deactivates the ring, making further substitution difficult. evitachem.com

To control the regioselectivity, especially in nitration, the amino group is often protected by acetylation. researchgate.net The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled substitution. rsc.org For example, the nitration of N-acetyl-2-methylaniline primarily yields 2-methyl-4-nitro-acetanilide, with the incoming nitro group directed to the position para to the N-acetyl group. rsc.org Subsequent hydrolysis then furnishes the desired nitroaniline. rsc.orgresearchgate.net

Reactions Involving the Amino Group

The amino group in this compound is a key site for a variety of chemical transformations, including diazotization, acylation, and alkylation.

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C). unb.ca This reaction forms a diazonium salt, which is a versatile intermediate. nih.gov

These diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process called azo coupling. unb.canih.gov This reaction is a cornerstone of the synthesis of azo dyes, which are a large and commercially important class of colored compounds. unb.canih.govchemimpex.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. scribd.com Studies have shown that this compound can be coupled with diazonium salts to produce azo compounds with high yields.

| Reaction | Reagents | Product | Significance |

| Diazotization | NaNO2, HCl, 0-5°C | 2-Methyl-6-nitrobenzenediazonium chloride | Key intermediate for synthesis |

| Azo Coupling | Diazonium salt, electron-rich aromatic compound (e.g., phenol, aniline) | Azo dye | Production of dyes and pigments |

Acylation and Alkylation

The amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides. chemicalbook.comgoogle.comfishersci.com A common example is the reaction with acetic anhydride (B1165640) to form N-(2-methyl-6-nitrophenyl)acetamide. evitachem.com This acylation is often employed as a protective strategy in electrophilic aromatic substitution reactions to control regioselectivity. researchgate.net

Alkylation of the amino group can also be achieved, leading to the formation of secondary or tertiary amines. evitachem.comvulcanchem.com Reductive alkylation, a process that combines reduction of a nitro group and alkylation of an amino group, can be used to synthesize N,N'-dialkylphenylenediamines from nitroanilines and ketones in the presence of a hydrogenation catalyst. google.com

| Reaction | Reagents | Product Type | Purpose/Application |

| Acylation | Acetic anhydride | N-acylated aniline (Amide) | Protection of the amino group, control of reactivity |

| Alkylation | Alkyl halides | Secondary/Tertiary amine | Synthesis of more complex derivatives |

| Reductive Alkylation | Ketone, H2, Catalyst | N,N'-dialkylphenylenediamine | Synthesis of antioxidants and other specialty chemicals |

Condensation Reactions

The amino group of this compound can participate in condensation reactions. For instance, it can react with aldehydes or ketones to form Schiff bases (imines). A notable application is in the Doebner-Miller reaction for quinoline (B57606) synthesis, where an α,β-unsaturated aldehyde undergoes a Michael addition with an aromatic amine, followed by cyclization and oxidation to form the quinoline ring system. nih.gov Nanomaterial catalysts, such as silica-functionalized magnetite nanoparticles, have been shown to improve the yield and reduce the reaction time for the synthesis of quinolines from nitroanilines. nih.gov

Reactions Involving the Nitro Group

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound is readily reduced to an amino group, forming 2,6-diaminotoluene (B122827) (also known as 3-methyl-1,2-phenylenediamine). This transformation is a key reaction, opening pathways to a variety of derivatives.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in this compound. This process typically involves the use of a metal catalyst and a source of hydrogen.

Catalysts and Conditions: A common catalyst for this reaction is palladium on carbon (Pd/C). prepchem.com For instance, the hydrogenation of this compound in methanol (B129727) using a 5% Pd/C catalyst at atmospheric pressure can yield 3-methyl-1,2-phenylenediamine. prepchem.com Another effective catalyst is Raney nickel. evitachem.comgoogle.com The reduction can be carried out with hydrogen gas in the presence of this catalyst to produce 2-amino-6-methyl-phenol in quantitative yield. google.com

Reaction Efficiency: The choice of catalyst and reaction conditions significantly influences the efficiency and yield of the product. For example, using a 10% loading of Pd/C in ethanol (B145695) under a hydrogen atmosphere has been reported to achieve a 97% conversion to 2-methyl-6-aminoanisole. In another instance, a solution of this compound in methanol hydrogenated over 5% Pd/C resulted in an 88.67% yield of 3-methyl-1,2-phenylenediamine. prepchem.com

Table 1: Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 5% Pd/C | Methanol | 3-methyl-1,2-phenylenediamine | 88.67% | prepchem.com |

| 10% Pd/C | Ethanol | 2-methyl-6-aminoanisole | 97% |

Redox Reactions and Formation of Reactive Intermediates

The reduction of the nitro group can also proceed through redox reactions, which may involve the formation of reactive intermediates.

Redox Mechanisms: The nitro group can undergo a series of electron and proton transfer steps during reduction. evitachem.com These processes can generate reactive nitrogen species that are capable of interacting with other molecules.

Alternative Reducing Agents: Besides catalytic hydrogenation, other reducing agents can be employed. For example, the use of tin in the presence of hydrochloric acid (Sn/HCl) can also effect the reduction of the nitro group, although it may require an alkaline workup to isolate the resulting amine. A reported yield for this method is 85%.

Nucleophilic Aromatic Substitution (SNAr) adjacent to the Nitro Group

The presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) on the aromatic ring, particularly at positions ortho and para to the nitro group. georganics.sk This reactivity allows for the introduction of various nucleophiles.

Reaction with Hydroxide (B78521): this compound can react with aqueous sodium hydroxide solution at elevated temperatures to yield 2-methyl-6-nitrophenol (B87177). google.com In a specific example, heating this compound in a 5 normal sodium hydroxide solution at 170°C for 50 hours resulted in a 95% yield of 2-methyl-6-nitrophenol. google.com

Amination Reactions: The amination of nitroarenes can be achieved through vicarious nucleophilic substitution of hydrogen, using reagents like sulfenamides in the presence of a base. acs.org This method allows for the introduction of primary, N-alkyl, and N-aryl amino groups. acs.org

Derivatization Strategies for Advanced Applications

The reactivity of this compound allows for various derivatization strategies to synthesize novel compounds with potential applications in fields such as pharmaceuticals and materials science. smolecule.comgoogle.comnih.gov

Synthesis of Halogenated Derivatives

Halogen atoms can be introduced onto the aromatic ring of this compound to modify its electronic properties and reactivity.

Direct Halogenation: Direct halogenation of this compound can be achieved using N-halosuccinimides. For instance, reacting this compound with N-chlorosuccinimide or N-bromosuccinimide in carbon tetrachloride under reflux conditions yields the corresponding 4-halo-2-methyl-6-nitroaniline derivatives. niscpr.res.in The reported yields for the chloro and bromo derivatives are 65% and 60%, respectively. niscpr.res.in

Table 2: Halogenation of this compound

| Halogenating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| N-chlorosuccinimide | Carbon tetrachloride | 4-chloro-2-methyl-6-nitroaniline | 65% | niscpr.res.in |

Introduction of Other Functional Groups

Beyond halogenation, other functional groups can be introduced to create a diverse range of derivatives.

Diazotization and Subsequent Reactions: The amino group of this compound can be converted to a diazonium salt by treatment with sodium nitrite and an acid, such as hydrochloric acid, at low temperatures. This diazonium salt is a versatile intermediate that can be subsequently hydrolyzed to form 2-methyl-6-nitrophenol.

Reaction with Phosgene (B1210022): this compound reacts with phosgene to form 2-methyl-6-nitrophenyl isocyanate. This isocyanate is a valuable reagent in organic synthesis, used to create ureas and carbamates.

Kinetic and Mechanistic Investigations of this compound Transformations

Kinetic and mechanistic studies of this compound are fundamental to understanding its chemical behavior and optimizing its synthesis and subsequent reactions. These investigations often focus on the interplay between the activating amino group and the deactivating, electron-withdrawing nitro group, which together dictate the compound's reactivity.

A primary area of mechanistic investigation has been the synthesis of this compound itself, typically through the nitration of o-toluidine (B26562) (2-methylaniline). Early one-pot methods, where acetylation and nitration of 2-methylaniline occurred concurrently, presented significant kinetic challenges, most notably the difficulty in controlling the reaction temperature. researchgate.net Uncontrolled exothermic reactions could lead to the formation of undesired by-products, such as the 2-methyl-4-nitroaniline (B30703) isomer, and other dinitro derivatives. researchgate.net

To address these kinetic issues, a two-step method was developed, separating the acetylation and nitration processes. researchgate.net This approach allows for precise temperature control during the critical nitration step, significantly improving the yield and purity of the desired this compound product. researchgate.net In this improved synthesis, 2-methylaniline is first acetylated to form an acetylated intermediate. This intermediate is then subjected to nitration using a mixture of nitric and sulfuric acids under strictly controlled temperature conditions, followed by hydrolysis to yield the final product. researchgate.net The success of this method underscores the importance of kinetic control in directing the regioselectivity of the electrophilic aromatic substitution.

The mechanism of this transformation involves the following key stages:

Protection of the Amino Group : The amino group of 2-methylaniline is acetylated. This protects the amino group from oxidation by the strong nitrating acids and modulates its directing effect on the aromatic ring.

Electrophilic Aromatic Substitution (Nitration) : The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The acetylamino group and the methyl group direct the incoming nitro group primarily to the ortho and para positions. In this case, the position ortho to the acetylamino group and meta to the methyl group (position 6) is sterically and electronically favored.

Deprotection : The acetyl group is removed via hydrolysis to restore the amino group, yielding this compound. researchgate.net

The comparative results of one-pot versus two-step synthesis methods highlight the practical impact of kinetic investigations.

| Synthesis Method | Key Reaction Conditions | Reported Purity | Reported Yield | Primary By-products |

|---|---|---|---|---|

| One-Pot Synthesis | Acetylation and nitration of 2-methylaniline in a single step; difficult temperature control. researchgate.net | Lower | Variable | 2-Methyl-4-nitroaniline, dinitro derivatives. researchgate.net |

| Two-Step Synthesis | Separated acetylation and nitration steps; nitration temperature controlled at 0–5°C. researchgate.net | Up to 99.68%. researchgate.net | 59.4%. researchgate.net | Minimized by-product formation. researchgate.net |

Beyond its synthesis, the transformations of this compound are governed by the reactivity of its functional groups. The amino (-NH₂) group is nucleophilic, making it susceptible to reactions with electrophiles. evitachem.com Conversely, the nitro (-NO₂) group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. evitachem.com

Detailed kinetic analyses of reactions involving nitroanilines often employ techniques such as UV/vis spectroscopy to monitor the concentration of reactants, intermediates, and products over time. rsc.org For complex transformations that may involve multiple consecutive steps, fitting the spectral data to derived rate equations allows for the elucidation of the reaction pathway and the identification of transient intermediates. rsc.org While specific, detailed kinetic studies on many transformations of this compound are not widely published, the principles from studies on related compounds are applicable. For instance, thermo-kinetic analysis of the synthesis of the related compound o-nitroaniline from ammonia (B1221849) and o-chloronitrobenzene reveals a complex reaction process with multiple exotherms, emphasizing the need to understand the role of intermediates and reaction conditions to ensure process safety. researchgate.net

The reduction of the nitro group is another key transformation. This reaction typically proceeds through a series of electron and proton transfer steps to yield 2,6-diaminotoluene. evitachem.com The mechanism involves intermediates such as nitroso and hydroxylamine (B1172632) species. The kinetics of this reduction can be influenced by the choice of reducing agent and catalyst, such as hydrogen gas with Raney nickel. evitachem.com

Applications of 2 Methyl 6 Nitroaniline in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

The utility of 2-Methyl-6-nitroaniline as a building block is well-documented in the synthesis of a variety of pharmaceutically relevant compounds. guidechem.comchemimpex.com It serves as a precursor for creating analgesics, anti-inflammatory agents, and specific drug candidates targeting various diseases. chemimpex.com

Table 1: Synthetic Pathway from this compound to 2-Amino-6-methylbenzoic Acid

| Step | Reaction | Functional Group Transformation |

|---|---|---|

| 1 | Diazotization | Amino (-NH₂) to Diazonium Salt (-N₂⁺) |

| 2 | Cyanation | Diazonium Salt (-N₂⁺) to Cyano (-CN) |

| 3 | Hydrolysis | Cyano (-CN) to Carboxyl (-COOH) |

| 4 | Reduction | Nitro (-NO₂) to Amino (-NH₂) |

Data sourced from Guidechem. guidechem.com

The compound is an effective precursor for synthesizing heterocyclic structures, such as 7-Nitroindazole (B13768). guidechem.com 7-Nitroindazole is a significant compound in medicinal chemistry, known for its selective inhibitory effects on neuronal nitric oxide synthase (nNOS). guidechem.com Research has shown that 7-Nitroindazole can offer protective effects against smoke inhalation-induced lung injury by increasing tissue antioxidant capacity and reducing pulmonary edema. guidechem.com